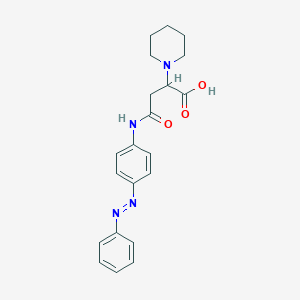

(Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-oxo-4-(4-phenyldiazenylanilino)-2-piperidin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c26-20(15-19(21(27)28)25-13-5-2-6-14-25)22-16-9-11-18(12-10-16)24-23-17-7-3-1-4-8-17/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,22,26)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBNKZFKGXIRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037663 | |

| Record name | 1-Piperidineacetic acid, .alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900011-34-9 | |

| Record name | 1-Piperidineacetic acid, .alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Amino Acid Backbone : It contains a butanoic acid backbone with an oxo group.

- Phenyldiazenyl Moiety : This group contributes to its color and potential photochemical properties.

- Piperidine Ring : Enhances its interaction with biological targets.

The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Biological Activity

The biological activity of (Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid is multifaceted:

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit significant anticancer activity. The azobenzene moiety can undergo photoisomerization, which may enhance the compound's ability to interact with cellular components and disrupt cancer cell proliferation. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. The presence of the phenyldiazenyl group may contribute to the compound's ability to penetrate microbial membranes and exert toxic effects. Preliminary studies suggest potential efficacy against both gram-positive and gram-negative bacteria.

The mechanism by which (Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid exerts its biological effects involves:

- Binding Affinity : The compound interacts with various biological macromolecules, including proteins and nucleic acids.

- Photoresponsive Behavior : The azobenzene moiety allows for reversible conformational changes upon exposure to light, which can modulate its activity.

- Cellular Uptake : Enhanced uptake into cells due to structural features may facilitate its biological effects.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Azobenzene Moiety : Achieved through diazotization followed by coupling reactions.

- Incorporation of Dimethylamino Group : Reacting intermediates with dimethylamine.

- Formation of the Keto Group : Using oxidation reactions with reagents like potassium permanganate.

- Final Assembly : Condensation reactions to ensure the correct isomer is obtained.

Case Studies

Several studies have explored the biological activities of related compounds:

- Antitumor Activity : A study evaluated a series of azobenzene derivatives for their cytotoxic effects on cancer cells, revealing promising results for those structurally similar to (Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of phenylthiazole derivatives, noting that compounds with similar diazo groups exhibited significant antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituent effects, molecular weight, and functional group variations.

Table 1: Structural and Molecular Comparisons

*Hypothetical calculations based on structural similarity.

Key Findings

(3-Hydroxypropyl)amino : The hydroxyl group introduces hydrogen-bonding capacity, increasing polarity and solubility in hydrophilic environments. But-2-enoic Acid : The α,β-unsaturated double bond (Z-configuration) may confer rigidity and influence conjugation or reactivity.

Substituent Effects at Position 4 (4-(Phenyldiazenyl)phenyl)amino (Target, ): The diazenyl group (N=N) acts as a chromophore, suggesting applications in dyes or photoactive materials. Its (Z)-configuration may enable photoisomerization .

Molecular Weight and Functional Implications The target compound (MW ~347) is heavier than the phenylpiperazine analog (MW 260.29) , likely due to the diazenylphenyl group. Higher molecular weight may impact pharmacokinetics, such as absorption or distribution. ’s compound (MW 370.4) demonstrates that hydroxyl and additional amino groups significantly increase molecular weight and polarity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : A modified protocol from analogous 4-oxo-butanoic acid derivatives involves reacting an amine precursor (e.g., (1-phenethylpiperidin-4-yl)(phenyl)amine) with an acid anhydride (succinic or glutaric anhydride) in dichloromethane under reflux with catalytic acetic acid. Post-reaction, the product is purified via solvent evaporation, followed by neutralization with NaHCO₃ and recrystallization from ethyl acetate. Yield optimization (75–90%) requires precise control of reaction time (5–24 hours), temperature (boiling water bath), and stoichiometric ratios .

- Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | Acetic acid (2–3 drops) |

| Reaction Time | 5 h (reflux) + overnight (RT) |

| Yield | 75–90% |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Z-configuration of the azo group and piperidine substitution. Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1720 cm⁻¹). For example, in related compounds, ¹H NMR signals for the piperidine protons appear at δ 1.6–3.4 ppm, and the azo group’s conjugation is confirmed by aromatic proton shifts at δ 7.2–7.5 ppm .

Q. How does the azo (phenyldiazenyl) group influence the compound’s stability under varying pH and light conditions?

- Methodology : Stability studies should include accelerated degradation tests under UV light (λ = 254–365 nm) and pH extremes (1–13). Monitor changes via HPLC or UV-Vis spectroscopy. Azo groups are prone to photoisomerization (Z/E interconversion) and hydrolysis under acidic/alkaline conditions, requiring storage in amber vials at neutral pH .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as opioid or neurokinin receptors?

- Methodology : Molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., μ-opioid receptor PDB: 6DDF) can simulate interactions. Focus on the piperidine moiety’s role in hydrogen bonding and the azo group’s π-π stacking with aromatic residues. Validate predictions with in vitro assays (e.g., competitive binding assays using radiolabeled ligands) .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar azo-piperidine derivatives?

- Methodology : Discrepancies in antimicrobial vs. cytotoxic activity may arise from substituent effects. Design a structure-activity relationship (SAR) study by synthesizing derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and test them in standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). Compare results to isolate critical functional groups .

Q. How does the Z-configuration of the azo group impact the compound’s pharmacokinetic properties, such as bioavailability and metabolic clearance?

- Methodology : Compare Z and E isomers using:

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid.

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS.

- Permeability : Caco-2 cell monolayer assay.

The Z-isomer’s planar structure may enhance membrane permeability but reduce metabolic stability due to CYP450 interactions .

Q. What strategies mitigate challenges in scaling up the synthesis without compromising enantiomeric purity?

- Methodology : Use chiral catalysts (e.g., L-proline derivatives) during key steps like azo coupling. Monitor enantiomeric excess (ee) via chiral HPLC. Continuous flow reactors improve reproducibility and reduce racemization risks compared to batch processes .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of azo-piperidine derivatives, and how can these be reconciled?

- Analysis : Variations in cell line sensitivity (e.g., HeLa vs. HEK293), assay protocols (MTT vs. ATP-based), and impurity profiles (e.g., residual solvents) may explain discrepancies. Standardize testing conditions and validate compound purity via NMR and elemental analysis before biological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.